2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one
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Overview
Description
2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one is a synthetic organic compound known for its diverse applications in scientific research and industry This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a dichlorophenyl acyl chloride under acidic conditions to form the thiadiazole ring.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions. For instance, the thiadiazole intermediate can be reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on its application, the compound can affect various cellular processes, such as cell division, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-1,3,4-thiadiazole: Lacks the methylamino group, which may affect its reactivity and biological activity.
5-(Methylamino)-1,2,4-thiadiazole-3-thiol: Contains a thiol group instead of the dichlorophenyl group, leading to different chemical properties and applications.
Uniqueness
2-(3,4-Dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one is unique due to the combination of the dichlorophenyl and methylamino groups, which confer specific chemical reactivity and potential biological activities not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(methylamino)-1,2,4-thiadiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c1-12-8-13-9(15)14(16-8)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXFGSJUXJAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(S1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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